molecular formula C15H23N3O3 B2997707 N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 898357-94-3

N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2997707
CAS No.: 898357-94-3
M. Wt: 293.367
InChI Key: LGHBUAYIYDWFLE-UHFFFAOYSA-N
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Description

N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a diethylaminoethyl group and a methoxyphenyl group attached to an oxalamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide typically involves the reaction of 2-(diethylamino)ethylamine with 3-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted oxalamides depending on the reagents used.

Scientific Research Applications

N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-4-18(5-2)10-9-16-14(19)15(20)17-12-7-6-8-13(11-12)21-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHBUAYIYDWFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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